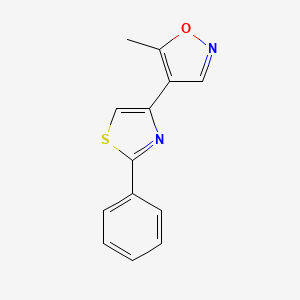
5-Methyl-4-(2-Phenyl-1,3-thiazol-4-yl)isoxazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Methyl-4-(2-phenyl-1,3-thiazol-4-yl)isoxazole" is a heterocyclic molecule that is part of a broader class of compounds with potential biological and pharmacological activities. The isoxazole and thiazole moieties are common in various drugs and bioactive molecules, often contributing to their efficacy and pharmacokinetic properties .
Synthesis Analysis
The synthesis of related isoxazole-thiazole derivatives involves multi-step reactions, starting with isoxazolyl thioureas reacting with ethyl bromopyruvate to yield amines, which are then treated with hydrazine hydrate to afford acid hydrazides. These intermediates undergo cyclocondensation with ethyl acetoacetate and triethyl orthoformate to form pyrazolones and oxadiazoles, respectively . Another synthesis route for isoxazole derivatives includes a multicomponent reaction induced by light, which has been optimized for continuous flow photochemical synthesis, demonstrating the versatility and adaptability of these synthetic processes .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are supported by spectral and analytical data, including NMR and mass spectrometry. These techniques confirm the presence of the isoxazole and thiazole rings and the substitution patterns on these heterocycles . In some cases, the structure of the ligands has been further elucidated by single-crystal X-ray diffraction, providing detailed insights into the molecular geometry .
Chemical Reactions Analysis
Isoxazole-thiazole derivatives can participate in various chemical reactions, including cyclocondensation and S-alkylation, to yield a diverse array of products with different substituents and potential biological activities . The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups on the rings, which can affect their interaction with other chemical entities and their catalytic properties in reactions such as C-C cross-coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-thiazole derivatives are characterized by their solubility, melting points, and stability, which are crucial for their potential application as pharmaceuticals. The lipophilicity conferred by the methyl and phenyl groups can enhance their ability to penetrate biological membranes, as seen in the central nervous system penetrability of a potent 5-HT3 receptor antagonist . The larvicidal activity of some isoxazole derivatives also highlights the importance of these properties in agrochemical applications .
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazol-Derivate, einschließlich “5-Methyl-4-(2-Phenyl-1,3-thiazol-4-yl)isoxazol”, haben nachweislich antioxidative Eigenschaften . Antioxidantien sind entscheidend für die Neutralisierung schädlicher freier Radikale im Körper, was verschiedene Gesundheitsprobleme verhindern kann.
Analgetische und entzündungshemmende Eigenschaften
Es wurde berichtet, dass Thiazol-Verbindungen analgetische und entzündungshemmende Wirkungen besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Antimikrobielle Aktivität
Thiazol-Derivate haben signifikante antimikrobielle Aktivitäten gezeigt . Sie könnten potenziell bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung resistenter Bakterienstämme eingesetzt werden .
Antifungal-Aktivität
Einige Thiazol-Derivate haben eine antifungale Aktivität gezeigt . Sie könnten bei der Entwicklung neuer Antimykotika eingesetzt werden, insbesondere zur Behandlung von Infektionen, die durch Pilze verursacht werden, die gegen derzeit verfügbare Antimykotika resistent sind .
Antivirale Aktivität
Thiazol-Verbindungen, wie Ritonavir, wurden als antiretrovirale Medikamente eingesetzt . Dies deutet darauf hin, dass “this compound” potenziell Anwendungen in der Entwicklung antiviraler Medikamente haben könnte .
Neuroprotektive Eigenschaften
Es wurde festgestellt, dass Thiazol-Derivate neuroprotektive Eigenschaften aufweisen . Sie könnten potenziell bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden .
Antitumor- oder zytotoxische Eigenschaften
Thiazol-Verbindungen haben Antitumor- oder zytotoxische Eigenschaften gezeigt . Dies deutet darauf hin, dass “this compound” potenziell bei der Krebsbehandlung eingesetzt werden könnte .
Regulation der zentralen Entzündung
“this compound” kann eine wichtige Rolle bei der Regulation der zentralen Entzündung spielen und kann auch zur Kontrolle des Gehirnentzündungsprozesses verwendet werden .
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Zukünftige Richtungen
Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives, understanding their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .
Biochemische Analyse
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Isoxazole derivatives also show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-11(7-14-16-9)12-8-17-13(15-12)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKVFULNYRCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

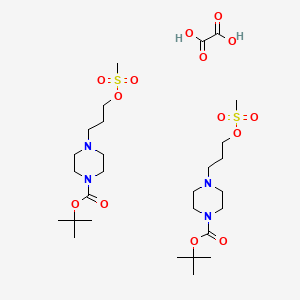
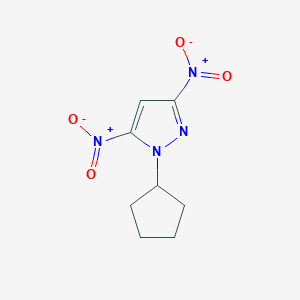




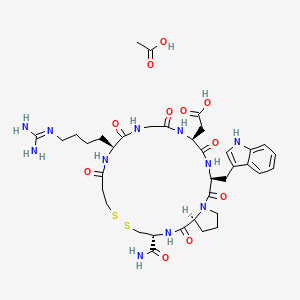
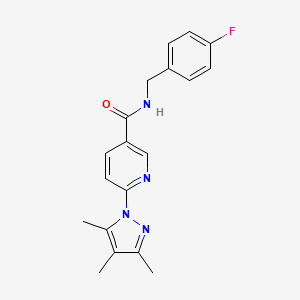
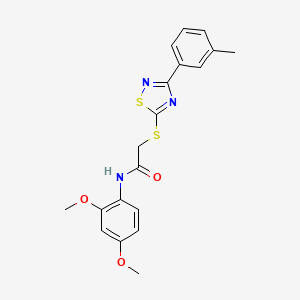
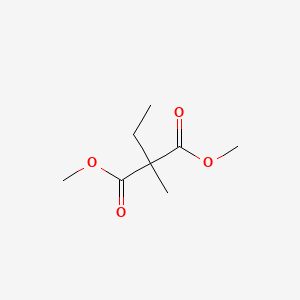
![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)


![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)